molecular formula C17H10ClN B1148707 12-Chlorobenzo[b]acridine CAS No. 125552-59-2

12-Chlorobenzo[b]acridine

Cat. No.: B1148707
CAS No.: 125552-59-2
M. Wt: 263.721
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Description

12-Chlorobenzo[b]acridine is a heterocyclic aromatic compound with the molecular formula C17H10ClN. It belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by a fused ring structure that includes a chlorine atom at the 12th position, which imparts unique chemical properties.

Preparation Methods

The synthesis of 12-Chlorobenzo[b]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines can be employed to produce benzo[b]acridine derivatives . Industrial production methods often utilize transition metal catalysis or Brønsted acid-mediated cyclization to achieve high yields and purity .

Chemical Reactions Analysis

12-Chlorobenzo[b]acridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

Comparison with Similar Compounds

12-Chlorobenzo[b]acridine can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

12-chlorobenzo[b]acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN/c18-17-13-7-3-4-8-15(13)19-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQCABFHWSAODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313417
Record name 12-Chlorobenz[b]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-59-2
Record name 12-Chlorobenz[b]acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125552-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Chlorobenz[b]acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-anilino-2-naphthoic acid (10.0 g, 37.98 mmol) and phosphorous oxychloride (35.4 ml, 379.8 mmol) was refluxed at 150° C. under nitrogen with stirring for 2 hours. The resulting purple mixture was cooled and evaporated under reduced pressure to dryness. The content was added with stirring to a mixture of chloroform/ice/conc. ammonium hydroxide (200 ml/200 g/200 ml). The chloroform layer was separated and dried over calcium chloride. Removal of the solvent under reduced pressure gave -12-chlorobenz-[b]acridine (9.4 g, 95%). Rf 0.8 (silica gel, hexane/ethyl acetate 2:1). MS (EI): m/z 263 (M).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
35.4 mL
Type
reactant
Reaction Step One

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